Ferroptosis-IN-5
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Overview
Description
Ferroptosis-IN-5 is a small molecule inhibitor that targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ferroptosis-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with potential biological activity .
Scientific Research Applications
Chemistry
In chemistry, Ferroptosis-IN-5 is used as a tool compound to study the mechanisms of ferroptosis and to develop new inhibitors with improved potency and selectivity .
Biology
In biological research, this compound is employed to investigate the role of ferroptosis in various cellular processes, including cell death, metabolism, and stress responses .
Medicine
In medicine, this compound has shown promise as a therapeutic agent for treating diseases characterized by dysregulated ferroptosis, such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Industry
In the industrial sector, this compound is used in the development of new drugs and therapeutic strategies targeting ferroptosis-related pathways .
Mechanism of Action
Ferroptosis-IN-5 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The compound targets the iron-dependent lipid peroxidation process, preventing the accumulation of toxic lipid peroxides and subsequent cell death . Molecular targets of this compound include glutathione peroxidase 4 (GPX4) and other redox-regulating enzymes .
Comparison with Similar Compounds
Ferroptosis-IN-5 is unique compared to other ferroptosis inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
RSL3: An inhibitor of GPX4 that induces ferroptosis by promoting lipid peroxidation.
Ferrostatin-1: A potent inhibitor of ferroptosis that prevents lipid peroxidation and cell death.
This compound stands out due to its distinct molecular interactions and potential for therapeutic applications .
Properties
Molecular Formula |
C15H13FN2O3 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C15H13FN2O3/c1-10-15(21)13(19)7-8-18(10)17-14(20)6-5-11-3-2-4-12(16)9-11/h2-9,21H,1H3,(H,17,20)/b6-5+ |
InChI Key |
ZGRSRURVKJMPBB-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=CN1NC(=O)/C=C/C2=CC(=CC=C2)F)O |
Canonical SMILES |
CC1=C(C(=O)C=CN1NC(=O)C=CC2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.